Deltasonamide is a small molecule compound that has emerged as a potent inhibitor of the protein phosphodiesterase delta (PDEδ), which plays a critical role in cellular signaling pathways, particularly those involving small GTPases like Ras. The inhibition of PDEδ has garnered attention for its potential therapeutic applications in cancer and other diseases characterized by aberrant signaling pathways. Deltasonamide's structural characteristics and its mechanism of action make it a significant focus of research in pharmacology.
Deltasonamide was synthesized as part of ongoing research to develop inhibitors targeting the PDEδ protein. The compound has been studied extensively in various experimental settings, including its effects on cell proliferation and survival in cancer models. Notably, Deltasonamide 1 has been identified as an effective inhibitor of the interaction between Ras and PDEδ, disrupting their signaling pathways and showing antiproliferative effects in specific cancer cell lines .
Deltasonamide belongs to a class of compounds known as PDEδ inhibitors. These inhibitors are characterized by their ability to interfere with the farnesylation process of small GTPases, which is crucial for their proper localization and function within the cell. By targeting PDEδ, Deltasonamide disrupts the signaling cascades associated with oncogenic Ras activity .
The synthesis of Deltasonamide involves several key steps that utilize standard organic chemistry techniques. Initial reactions typically involve the formation of intermediates through nucleophilic substitution and reductive amination processes.
Deltasonamide's molecular structure features a spirocyclic scaffold, which is critical for its biological activity. The specific arrangement of functional groups allows for optimal interaction with the PDEδ binding site.
Deltasonamide primarily acts through competitive inhibition of PDEδ, blocking its interaction with Ras proteins. This inhibition leads to downstream effects on signaling pathways responsible for cell growth and survival.
Deltasonamide inhibits the farnesyl pocket of PDEδ, preventing the proper localization of Ras proteins at membrane sites where they exert their oncogenic effects. This disruption leads to reduced activation of downstream effectors involved in cell proliferation and survival.
Deltasonamide is primarily investigated for its potential therapeutic applications in oncology, particularly for cancers driven by aberrant Ras signaling. Its ability to inhibit PDEδ makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments or overcoming resistance mechanisms.
Deltasonamide 1 is characterized by the molecular formula C30H39ClN6O4S2 and a molecular weight of 647.25 g/mol [2] [4] [8]. Its chemical structure features a central benzene disulfonamide scaffold symmetrically substituted with two pharmacologically active moieties:
The molecular architecture facilitates up to seven hydrogen bonds within the PDE6δ binding pocket, contributing significantly to its picomolar affinity [2] [4]. The stereospecific configuration of the sulfonamide linkages creates a three-dimensional structure complementary to the PDE6δ binding cavity. The compound is identified by CAS registry number 2088485-33-8 and appears as a white to off-white solid in its pure form [8].
Table 1: Molecular Characterization of Deltasonamide 1
Property | Value |
---|---|
Molecular Formula | C30H39ClN6O4S2 |
Molecular Weight | 647.25 g/mol |
Exact Mass | 646.2163 Da |
Elemental Composition | C 55.67%; H 6.07%; Cl 5.48%; N 12.98%; O 9.89%; S 9.91% |
CAS Number | 2088485-33-8 |
SMILES | O=S(C1=CC=C(S(=O)(N(CC2=NC(NC)=NC=C2)CC3CCNCC3)=O)C=C1)(N(CC4=CC=C(Cl)C=C4)C5CCCC5)=O |
InChI Key | FWBBCSKXUXMTJY-UHFFFAOYSA-N |
Deltasonamide 1 exhibits high solubility in dimethyl sulfoxide (DMSO) at 66.67 mg/mL (103.01 mM), though its aqueous solubility is considerably lower due to pronounced hydrophobic characteristics [2] [4]. The compound's hygroscopic nature necessitates careful handling under anhydrous conditions to maintain stability. While experimental LogP values are not explicitly reported in the literature, its elemental composition (55.67% carbon content) and molecular structure suggest significant lipophilicity, aligning with its cell membrane permeability [8].
Stability studies indicate that the compound remains stable for over two years when stored properly at low temperatures. Recommended storage conditions include:
The benzyl derivative of deltasonamide (used in PROTAC development) shows approximately 5-fold reduced affinity for PDE6δ compared to the parent compound, suggesting structural sensitivity at this position [3]. This derivative maintains sufficient binding affinity (nanomolar range) for downstream applications despite the reduction in potency.
The synthesis of deltasonamide derivatives employs fragment-based drug design approaches, optimizing binding affinity through systematic structural modifications [8]. The initial lead compound underwent iterative optimization cycles focusing on:
Significant analog development has yielded Deltasonamide 2 (CAS 2088485-34-9), featuring a stereochemically optimized structure with demonstrated competitive inhibition of PDEδ at Kd = ~385 pM [9] [10]. This analog incorporates an (R)-configured aminomethylpyrrolidine moiety replacing the piperidinylmethyl group, enhancing target engagement through stereospecific interactions. Salt forms have been developed to improve physicochemical properties, including:
These salt forms maintain biological activity while offering enhanced water solubility and stability profiles compared to the free base compounds. Additional structural derivatives include PROTAC conjugates where oligoethylene glycol linkers are attached to the benzoic acid position, enabling recruitment of E3 ubiquitin ligases (cereblon or VHL) for targeted protein degradation applications [3].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9